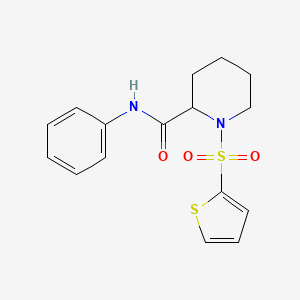

N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Description

Properties

IUPAC Name |

N-phenyl-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c19-16(17-13-7-2-1-3-8-13)14-9-4-5-11-18(14)23(20,21)15-10-6-12-22-15/h1-3,6-8,10,12,14H,4-5,9,11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOAXDIHUBLAAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a condensation reaction involving thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions.

Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Material Science: The thiophene ring system is of interest in the development of organic semiconductors and light-emitting diodes.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate access.

Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

N-phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Thiophene-based Sulfonamides: Compounds with similar thiophene and sulfonyl groups but different substituents on the aromatic ring.

Uniqueness

N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is unique due to its combination of a piperidine ring, a thiophene ring, and a sulfonyl group, which confer distinct chemical and biological properties.

Biological Activity

N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperidine ring, a thiophene ring, and a sulfonyl group, which contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is with a molecular weight of 350.5 g/mol. Its structural complexity allows for various interactions with biological targets, making it an interesting candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.5 g/mol |

| CAS Number | 1049831-72-2 |

The biological activity of N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent enzymatic reactions.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing their activity and downstream signaling pathways. This modulation can lead to changes in cellular responses, including proliferation and apoptosis .

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

-

Antimicrobial Activity : Preliminary studies suggest that N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide exhibits significant antimicrobial properties against various pathogens .

- Minimum Inhibitory Concentration (MIC) : The compound's MIC values have shown promising results in inhibiting bacterial growth, indicating its potential as an antimicrobial agent.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.30 |

Study on Antimicrobial Properties

A study conducted on various derivatives of piperidine compounds highlighted the antimicrobial efficacy of N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide. The research demonstrated that this compound significantly inhibited the growth of multiple bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vitro Evaluation

In vitro assays were performed to evaluate the compound's activity against selected pathogens. The results indicated that N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide could effectively disrupt biofilm formation in Staphylococcus epidermidis, which is crucial for its pathogenicity .

Structure-Activity Relationship (SAR)

The structure of N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide allows for modifications that can enhance its biological activity. Variations in the thiophene or sulfonamide groups can lead to different pharmacological profiles, emphasizing the importance of SAR studies in optimizing this compound for therapeutic use.

Q & A

Q. What are the key steps and challenges in synthesizing N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide?

The synthesis typically involves:

Piperidine Ring Formation : Cyclization of precursor amines under controlled conditions (e.g., reductive amination).

Sulfonylation : Introducing the thiophene-2-sulfonyl group via reaction with thiophene-2-sulfonyl chloride, requiring anhydrous conditions and a base like triethylamine .

Carboxamide Coupling : Amide bond formation between the piperidine nitrogen and phenylcarboxylic acid derivatives using coupling agents like EDC/HOBt .

Q. Challenges :

- Regioselectivity : Ensuring sulfonylation occurs at the piperidine nitrogen rather than competing sites.

- Purification : Removing byproducts (e.g., unreacted sulfonyl chlorides) via column chromatography or recrystallization .

Q. What spectroscopic techniques are critical for characterizing this compound?

Q. How is the compound’s preliminary biological activity screened?

- In Vitro Assays :

- Structural Analogues : Compare activity with derivatives (e.g., replacing thiophene with furan or pyridine) to identify pharmacophore elements .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonylation and amidation be optimized?

- Sulfonylation :

- Solvent Optimization : Use DCM or THF to enhance reactivity while minimizing side reactions.

- Temperature Control : Maintain 0–5°C to reduce sulfonate ester formation .

- Amidation :

- Coupling Reagents : Switch from EDC/HOBt to HATU for higher yields in sterically hindered systems.

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving purity .

Q. How do structural modifications influence biological activity?

Key modifications and their effects:

Q. How are computational methods used to predict target interactions?

- Molecular Docking : Models compound binding to proteins (e.g., COX-2 or HIV protease) using AutoDock Vina. Key interactions include hydrogen bonds with sulfonyl oxygen and π-stacking with phenyl groups .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical residues for binding .

- QSAR Studies : Correlate substituent electronegativity with IC₅₀ values to guide synthetic prioritization .

Q. How to resolve contradictory data in enzyme inhibition assays?

- Orthogonal Assays : Validate hits using fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out false positives .

- Crystallography : Determine co-crystal structures to confirm binding modes (e.g., sulfonyl group in catalytic pocket) .

- Buffer Optimization : Test varying pH and ionic strength to eliminate assay-specific artifacts .

Q. What strategies mitigate metabolic instability in vivo?

Q. How to validate target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Monitor compound-induced stabilization of target proteins (e.g., kinases) .

- CRISPR Knockout : Compare activity in wild-type vs. target gene-knockout cells to confirm specificity .

- Pull-Down Assays : Use biotinylated probes to isolate and identify bound proteins via LC-MS/MS .

Q. What are best practices for scaling up synthesis without compromising purity?

- Flow Chemistry : Continuous synthesis reduces batch variability and improves yield (>90%) .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.